2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a pyridazinone moiety, a fluorinated phenyl ring, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the Fluorinated Phenyl Ring: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using a fluorinating agent such as Selectfluor.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamides: These compounds also feature a fluorinated phenyl ring and have been studied for their thrombin inhibitory activity.
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit a wide range of pharmacological activities, including antihypertensive and cardiotonic effects.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is unique due to its combination of a pyridazinone core, a fluorinated phenyl ring, and an azetidine ring. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-12-3-1-4-13(17)11(12)7-15(22)21-8-10(9-21)19-14-5-2-6-18-20-14/h1-6,10H,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUNXBXLVHMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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